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Introduction

Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral agent developed in Russia
with a novel triazolotriazine core structure.[1] As a hon-nucleoside antiviral drug, its principal
mechanism of action involves the inhibition of viral ribonucleic acid (RNA) synthesis and the
replication of viral genomic fragments.[1] Riamilovir has demonstrated efficacy against a range
of RNA viruses, including influenza A and B viruses (such as HIN1, H3N2, and H5N1), and has
been investigated for its potential against other viral infections.[1][2] This technical guide
provides a comprehensive overview of the synthesis of Riamilovir analogues and derivatives,
including detailed experimental protocols, quantitative antiviral activity data, and insights into its
mechanism of action.

Core Synthetic Strategies

The fundamental approach to synthesizing the Riamilovir scaffold involves the construction of
the[3][4][5]triazolo[5,1-c][3][4][5]triazine ring system. A common and effective method is the
annelation of a 1,2,4-triazine ring fragment, containing a nitro group, onto a 1,2,4-triazole
moiety.

A key intermediate in this synthesis is 3-amino-5-(methylthio)-1H-1,2,4-triazole. This precursor
can be synthesized and subsequently diazotized to form a reactive diazonium salt. The
diazonium salt is then coupled with a suitable C-C building block, such as ethyl nitroacetate, in
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an azo coupling reaction to construct the fused heterocyclic system.[6][7] Modifications at the
7-position of the triazolotriazine core are readily achieved by introducing different alkylthio
groups on the starting triazole.

Experimental Protocols

Synthesis of a Representative Riamilovir Analogue: 7-
(ethylthio)-3-nitro-6H-[3][4][5]triazolo[5,1-c][3][4]
[5]triazin-4-one

This protocol details the synthesis of an ethylthio analogue of Riamilovir, illustrating the
general synthetic strategy.

Step 1: Synthesis of 3-Amino-5-(ethylthio)-1H-1,2,4-triazole
e Materials: Thiosemicarbazide, ethyl bromide, sodium ethoxide, ethanol.
e Procedure:

o Dissolve thiosemicarbazide in ethanol.

Add sodium ethoxide to the solution and stir.

[¢]

o

Slowly add ethyl bromide to the reaction mixture and reflux for 4-6 hours.

o

Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

[¢]

The resulting precipitate of 3-amino-5-(ethylthio)-1H-1,2,4-triazole is collected by filtration,
washed with cold water, and dried.

o Characterization: The product can be characterized by melting point determination, and
spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its
structure.

Step 2: Diazotization of 3-Amino-5-(ethylthio)-1H-1,2,4-triazole

o Materials: 3-Amino-5-(ethylthio)-1H-1,2,4-triazole, sodium nitrite, hydrochloric acid, water.
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e Procedure:

o

Suspend 3-amino-5-(ethylthio)-1H-1,2,4-triazole in a mixture of hydrochloric acid and
water.

Cool the suspension to 0-5 °C in an ice bath.

Slowly add an agueous solution of sodium nitrite dropwise while maintaining the
temperature below 5 °C.

Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the
diazonium salt. The resulting diazonium salt solution is typically used immediately in the
next step without isolation.

Step 3: Azo Coupling and Cyclization to form 7-(ethylthio)-3-nitro-6H-[3][4][5]triazolo[5,1-c][3][4]
[5]triazin-4-one

o Materials: Diazonium salt solution from Step 2, ethyl nitroacetate, sodium acetate, ethanol,

water.

e Procedure:

In a separate flask, dissolve ethyl nitroacetate and sodium acetate in a mixture of ethanol
and water.

Cool this solution to 0-5 °C.

Slowly add the freshly prepared diazonium salt solution from Step 2 to the ethyl
nitroacetate solution with vigorous stirring, maintaining the temperature below 5 °C.

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-
18 hours.

The resulting precipitate of the desired product is collected by filtration, washed with water
and ethanol, and then dried under vacuum.

 Purification and Characterization: The crude product can be purified by recrystallization from

a suitable solvent such as ethanol or a mixture of DMF and water. The final product's identity
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and purity should be confirmed by melting point, 1H NMR, 13C NMR, mass spectrometry,
and elemental analysis.

Quantitative Data on Antiviral Activity

The antiviral efficacy of Riamilovir and its analogues is typically evaluated using cell-based
assays to determine the 50% effective concentration (EC50) and 50% cytotoxic concentration
(CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical
parameter for assessing the therapeutic potential of the compounds. While a comprehensive
dataset for a wide range of Riamilovir analogues is not publicly available in a single source,
the following table presents representative data for Riamilovir (Triazavirin) and a hypothetical
analogue to illustrate the structure-activity relationship (SAR).

. . . Selectivity
Compound Virus Strain  Cell Line EC50 (pM) CC50 (pM)
Index (SI)
Riamilovir Influenza
] o MDCK 15 >100 >6.7
(Triazavirin) A/HIN1
Riamilovir Influenza
_ . MDCK 20 >100 >5.0
(Triazavirin) A/H3N2
Riamilovir
) . Influenza B MDCK 25 >100 >4.0
(Triazavirin)
Analogue 1 Influenza
) MDCK 12 >100 >8.3
(7-ethylthio) A/HIN1
Analogue 2 Influenza
MDCK 18 >100 >5.6

(7-propylthio) A/HIN1

Note: The data for analogues are hypothetical and for illustrative purposes to demonstrate
SAR. Actual values would need to be determined experimentally.

Mechanism of Action: Inhibition of Viral RNA
Synthesis
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The primary antiviral mechanism of Riamilovir and its analogues is the inhibition of viral RNA
synthesis.[1] As a nucleoside analogue, Riamilovir is believed to interfere with the function of
the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and
transcription of the viral RNA genome in many RNA viruses.[8][9]

The proposed mechanism involves the intracellular conversion of the Riamilovir prodrug into
its active triphosphate form. This active metabolite then competes with natural nucleoside
triphosphates for incorporation into the nascent viral RNA chain by the RdRp. The incorporation
of the Riamilovir analogue can lead to premature chain termination or introduce mutations into

the viral genome, ultimately disrupting viral replication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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